molecular formula C7H13NO2 B132016 Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate CAS No. 159279-77-3

Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B132016
CAS No.: 159279-77-3
M. Wt: 143.18 g/mol
InChI Key: GQIMUGKTLQYUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C7H13NO2. It is a cyclopropane derivative that features an amino group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol in the presence of a catalyst to form the methyl ester. Subsequent amination using ammonia or an amine source under controlled conditions yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-2-methylcyclopropane-1-carboxylate
  • Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate

Uniqueness

Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(2)4-7(6,8)5(9)10-3/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIMUGKTLQYUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394797
Record name Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159279-77-3
Record name Methyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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